molecular formula C15H12FNO4 B6393994 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% CAS No. 1261966-84-0

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%

Cat. No. B6393994
CAS RN: 1261966-84-0
M. Wt: 289.26 g/mol
InChI Key: DSETYPMOFXZHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% (ECFPA) is an organic compound with a unique molecular structure and a wide range of potential applications in the fields of scientific research and laboratory experiments. ECFPA is an arylpicolinic acid derivative, and it has been used in a variety of studies due to its unique properties and reactivity.

Scientific Research Applications

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% has been used in a variety of scientific research studies due to its unique properties. It has been used as a ligand for the synthesis of coordination polymers, as a reagent for the synthesis of 2-pyridones and isoquinolines, and as a catalyst for the synthesis of 2-arylbenzoxazoles. Additionally, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% has been used in the synthesis of novel heterocyclic compounds, as a reagent in the synthesis of 2-amino-4H-chromenes, and as a reagent in the synthesis of polycyclic aromatic compounds.

Mechanism of Action

The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept a pair of electrons from a donor molecule. This allows for the formation of a covalent bond between the two molecules, which can then be used to form a variety of different compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% have not yet been studied in detail. However, it is believed that the compound may have some anti-inflammatory and antioxidant properties due to its ability to act as a Lewis acid. Additionally, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% may have some anti-cancer properties due to its ability to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% is a relatively stable compound, making it suitable for use in a variety of different experiments. The main limitation of using 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, so it is difficult to predict the exact outcome of experiments involving this compound.

Future Directions

There are a number of potential future directions for research involving 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% on cells and organisms. Additionally, further research could be done to better understand the mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% and to determine the exact structures of the compounds that it forms during synthesis. Finally, further research could be done to develop new applications for 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% in the fields of scientific research and laboratory experiments.

Synthesis Methods

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% is synthesized from the reaction of 4-chlorobenzaldehyde and ethyl chloroformate in the presence of potassium carbonate. This reaction is carried out in an aqueous solvent at a temperature of 40 °C for 12 hours, followed by a filtration process to remove the solid product. The product is then purified using column chromatography to obtain a 95% pure 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% sample.

properties

IUPAC Name

5-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-2-21-15(20)11-5-3-9(7-12(11)16)10-4-6-13(14(18)19)17-8-10/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSETYPMOFXZHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.